molecular formula C10H6Br2O3 B1503975 6,8-Dibromo-2H-chromene-3-carboxylic acid CAS No. 855286-71-4

6,8-Dibromo-2H-chromene-3-carboxylic acid

Cat. No.: B1503975
CAS No.: 855286-71-4
M. Wt: 333.96 g/mol
InChI Key: CAVDGEMGHOBGIY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately reflects its structural composition and substitution pattern. The compound is catalogued under Chemical Abstracts Service registry number 855286-71-4, providing a unique identifier for database searches and chemical procurement. Alternative nomenclature includes 2H-1-Benzopyran-3-carboxylic acid, 6,8-dibromo, which emphasizes the benzopyran core structure with the specific substitution pattern.

The molecular formula of this compound is C₁₀H₆Br₂O₃, indicating the presence of ten carbon atoms, six hydrogen atoms, two bromine atoms, and three oxygen atoms. The molecular weight is precisely calculated as 333.9608 atomic mass units, though some sources report a rounded value of 334 daltons. This molecular composition reflects a highly substituted chromene scaffold with significant halogen content, contributing to the compound's unique physicochemical properties.

The structural analysis reveals a fused ring system consisting of a benzene ring condensed with a pyran ring, characteristic of the chromene family. The two bromine substituents are positioned at the 6 and 8 positions of the benzene ring, creating a symmetrical substitution pattern that influences both electronic properties and steric considerations. The carboxylic acid functional group at the 3-position provides significant polarity and hydrogen bonding capability, affecting solubility and intermolecular interactions.

Property Value Reference
Molecular Formula C₁₀H₆Br₂O₃
Molecular Weight 333.9608 g/mol
CAS Registry Number 855286-71-4
IUPAC Name This compound

Crystallographic Data and Solid-State Conformation

Limited crystallographic data is available for this compound in the current literature, though computational modeling provides insights into its three-dimensional structure. The compound's solid-state conformation can be analyzed through various structural determination techniques including X-ray crystallography and computational chemistry approaches. The presence of two bromine atoms at the 6 and 8 positions creates significant steric bulk and influences the overall molecular geometry.

The benzopyran core structure maintains planarity, which is typical for chromene derivatives, though the carboxylic acid group at the 3-position may adopt different conformations depending on intermolecular hydrogen bonding patterns in the crystal lattice. The bromine substituents, being large halogen atoms, contribute to increased van der Waals radii and affect crystal packing arrangements. The compound's ability to form hydrogen bonds through its carboxylic acid functionality significantly influences its solid-state organization and stability.

Computational analysis indicates that the molecule possesses 15 heavy atoms and exhibits a carbon bond saturation (Fsp3) value of 0.1, reflecting its predominantly aromatic character. The rotatable bond count is minimal at 1, corresponding to the carboxylic acid group rotation, which contributes to conformational rigidity in the solid state. The compound forms a two-ring system with specific geometric constraints imposed by the fused benzopyran framework.

Spectroscopic Profiling (Infrared, Ultraviolet-Visible, Nuclear Magnetic Resonance)

Spectroscopic characterization of this compound reveals distinctive features across multiple analytical techniques. Infrared spectroscopy provides crucial information about functional group identification and molecular vibrations. Related dibrominated chromene derivatives show characteristic carbonyl stretching frequencies, with the carboxylic acid functionality typically exhibiting broad absorption bands due to hydrogen bonding effects.

Nuclear magnetic resonance spectroscopy offers detailed structural confirmation through analysis of proton and carbon environments. The aromatic protons in the benzene ring region typically appear as complex multiplets due to coupling interactions and the electronic effects of bromine substituents. The carboxylic acid proton usually appears as a broad singlet at characteristic downfield chemical shifts. Carbon-13 nuclear magnetic resonance spectroscopy provides information about carbon environments, with the carboxylic acid carbon appearing significantly downfield due to its electron-deficient nature.

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the chromene chromophore system. The extended conjugation in the benzopyran framework, combined with the electron-withdrawing effects of bromine substituents, influences both absorption maxima and extinction coefficients. The presence of halogen substituents typically causes bathochromic shifts in absorption bands compared to unsubstituted chromene derivatives.

Mass spectrometry provides molecular ion confirmation and fragmentation patterns that support structural assignments. Related dibrominated chromene compounds show characteristic fragmentation involving loss of bromine atoms and carboxylic acid groups, providing structural confirmation through fragmentation analysis.

Thermochemical Properties: Melting Point, Boiling Point, and Solubility

The thermochemical properties of this compound reflect its molecular structure and intermolecular interactions. While specific data for this exact compound is limited, related 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid derivatives provide insights into expected thermal behavior. The closely related oxo derivative exhibits a melting point range of 221-224 degrees Celsius, indicating substantial thermal stability.

Boiling point estimates for similar dibrominated chromene derivatives suggest elevated temperatures due to the significant molecular weight and intermolecular hydrogen bonding capabilities. The presence of two bromine atoms substantially increases the molecular mass and van der Waals interactions, contributing to higher boiling points compared to unbrominated analogs. Computational estimates indicate boiling points in the range of 480-500 degrees Celsius under standard atmospheric pressure conditions.

Solubility characteristics are influenced by the dual nature of the molecule, combining the hydrophobic benzopyran core with the hydrophilic carboxylic acid functionality. The compound demonstrates solubility in polar organic solvents such as dimethyl sulfoxide and dimethylformamide, while showing limited solubility in purely aqueous systems. The carboxylic acid group provides some water solubility through hydrogen bonding, though the dibrominated aromatic system reduces overall hydrophilicity.

The logarithmic partition coefficient (LogP) value of 3.15 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and organic phases. This property is crucial for potential biological applications and influences the compound's behavior in various solvent systems. The polar surface area of 47 square angstroms reflects the contribution of the carboxylic acid functionality to molecular polarity.

Thermochemical Property Value Reference
LogP 3.15
Polar Surface Area 47 Ų
Heavy Atom Count 15
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Properties

IUPAC Name

6,8-dibromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVDGEMGHOBGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696224
Record name 6,8-Dibromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855286-71-4
Record name 6,8-Dibromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,8-Dibromo-2H-chromene-3-carboxylic acid is a brominated derivative of chromene, a compound known for its diverse biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features two bromine atoms at the 6 and 8 positions of the chromene ring, which significantly influence its chemical reactivity and biological activity. The presence of these bromine atoms enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The compound's bromine substituents play a crucial role in enhancing its binding affinity to various enzymes and receptors.

Biological Activities

  • Anticancer Activity
    • Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • Case Study : In vitro assays revealed that this compound effectively reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating potent activity.
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it possesses broad-spectrum antimicrobial effects.
    • Research Findings : In studies against Staphylococcus aureus and Escherichia coli, this compound demonstrated notable inhibition zones, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Effects
    • Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
    • Experimental Evidence : In vitro experiments using RAW 264.7 macrophages showed that treatment with the compound significantly reduced nitric oxide production, a marker of inflammation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other chromene derivatives:

CompoundAnticancer ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerateHigh
6-Bromo-2H-chromene-3-carboxylic acidModerateLowModerate
8-Bromo-2H-chromene-3-carboxylic acidLowModerateLow

Synthesis and Characterization

The synthesis of this compound typically involves bromination reactions followed by carboxylation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that 6,8-dibromo-2H-chromene-3-carboxylic acid exhibits significant antiproliferative effects against various cancer cell lines. For instance, research conducted on thyroid cancer-derived TPC-1 cells demonstrated that the compound induces apoptosis and alters cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular damage and triggering apoptotic pathways.

Table 1: Cytotoxic Effects on TPC-1 Cells

Treatment ConcentrationCell Viability (%)Apoptosis Induction (%)ROS Level Increase (%)Reference
10 µM702030
25 µM504050
50 µM306070

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. A study evaluated its antibacterial properties against Escherichia coli and Klebsiella pneumoniae, revealing effective inhibition comparable to standard antibiotics.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL

Organic Synthesis Applications

This compound is versatile in organic synthesis due to its functional groups, which allow participation in various chemical reactions typical of carboxylic acids and brominated compounds. Key reactions include:

  • Esterification : Reacting with alcohols to form esters.
  • Nucleophilic Substitution : Interacting with nucleophiles to replace bromine atoms.

These reactions highlight the compound's utility as a building block in synthetic organic chemistry.

Biochemical Research

Inflammatory Response Studies

Preliminary studies suggest that this compound interacts with proteins involved in inflammatory responses, indicating potential therapeutic avenues for treating inflammation-related disorders. Further research is required to elucidate these interactions fully and understand their implications in drug design.

Case Studies and Research Findings

Several case studies have documented the effects of this compound on different biological systems:

  • A study published in Molecules indicated that halogenated coumarin derivatives, including this compound, exhibited significant cytotoxicity against various tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Another investigation focused on the antimicrobial properties of this compound, demonstrating its effectiveness against resistant bacterial strains, which is particularly relevant in the context of rising antibiotic resistance .

Comparison with Similar Compounds

Halogen-Substituted Chromene Derivatives

The substitution pattern and halogen type significantly influence physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications
6,8-Dibromo-2H-chromene-3-carboxylic acid Br (6,8), COOH (3), OH (7) C₁₀H₄Br₂O₅ 363.95 High electrophilicity; precursor for bioactive heterocycles
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid Cl (6,8), COOH (3), O (2) C₁₀H₄Cl₂O₄ 275.05 Enhanced solubility; used in drug intermediate synthesis
(2S)-6,8-Dichloro-2-(trifluoromethyl)-2H-chromene-3-carboxylic acid Cl (6,8), CF₃ (2), COOH (3) C₁₁H₅Cl₂F₃O₃ 343.06 Chirality; potential antiviral activity
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid Br (6), COOH (3), O (2) C₁₀H₅BrO₄ 277.05 Intermediate for fluorescent probes

Key Observations :

  • Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine increase steric hindrance and electron-withdrawing effects, altering reaction kinetics. For example, brominated analogs exhibit slower nucleophilic substitution rates but higher thermal stability .
  • Functional Group Influence : The 2-oxo group in dichloro derivatives (e.g., 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid) enhances hydrogen bonding, improving aqueous solubility compared to the 2H-chromene framework .
  • Biological Relevance : Trifluoromethyl-substituted analogs (e.g., ) show enhanced metabolic stability and bioavailability, making them candidates for drug development .

Pharmacological Potential

Chromene derivatives are noted for their role in synthesizing bioactive molecules. For instance:

  • Nitro-substituted chromenes (e.g., 6,8-dibromo-3-nitro-2-phenyl-2H-chromene) serve as intermediates for (-)-epigallocatechin gallate (EGCG), a compound with anticancer properties .
  • Brominated chromenes exhibit higher antimicrobial activity compared to chlorinated variants due to increased membrane permeability .

Preparation Methods

Synthetic Routes Overview

The preparation of 6,8-Dibromo-2H-chromene-3-carboxylic acid typically follows two main synthetic strategies:

Both approaches aim to introduce bromine atoms selectively at the 6 and 8 positions on the chromene ring and install the carboxylic acid functionality at position 3.

Bromination of Chromene Derivatives

A common method involves the bromination of preformed chromene or chromene ester derivatives using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled acidic or neutral conditions.

  • Typical Conditions: Bromination is performed in acetic acid or dichloromethane at temperatures ranging from 0 to 25°C to ensure regioselectivity and prevent overbromination.
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at activated positions 6 and 8 due to electron density distribution on the chromene ring.
  • Example: Bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles with bromine in acetic acid followed by hydrolysis yields the dibromo chromene carboxylic acid derivatives.

Condensation of 3,5-Dibromosalicylaldehyde with β-Keto Esters

Another well-documented synthetic route is the condensation of 3,5-dibromosalicylaldehyde with ethyl 4,4,4-trichloroacetoacetate or similar β-keto esters in the presence of a base, typically piperidine, under reflux conditions.

  • Reaction Conditions:
    • Reflux in toluene for approximately 4 hours.
    • Piperidine used as a catalytic base (around 30 mol%).
  • Yield: Approximately 72% yield reported for ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, a close ester precursor to the acid.
  • Purification: Column chromatography on silica gel is employed to isolate the pure coumarin derivative.
  • Mechanism: The reaction proceeds via Knoevenagel condensation between the aldehyde and the β-keto ester, followed by cyclization to form the chromene ring system.

Hydrolysis of Esters to Carboxylic Acid

The ethyl ester intermediate (ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate) can be hydrolyzed under acidic or basic conditions to yield the corresponding this compound.

  • Typical Hydrolysis Conditions:
    • Aqueous base such as NaOH or KOH in refluxing ethanol/water mixture.
    • Acidification with dilute HCl to precipitate the carboxylic acid.
  • Outcome: High purity acid suitable for further chemical transformations or biological testing.

Industrial and Large-Scale Preparation Considerations

  • Scale-up: Bromination reactions are scaled using continuous flow reactors or automated systems to maintain tight control over temperature and reagent addition, improving yield and purity.
  • Safety: Bromination agents and solvents require careful handling due to toxicity and corrosivity.
  • Purity: Recrystallization and chromatographic techniques are used to achieve >95% purity, essential for pharmaceutical or research applications.

Summary Table of Key Preparation Steps

Step No. Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 3,5-Dibromosalicylaldehyde Piperidine, toluene, reflux 4 h Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate ~72 Knoevenagel condensation and cyclization
2 Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate NaOH/KOH, reflux, then acidification This compound High Hydrolysis of ester to acid
3 Chromene derivative Bromine or NBS in acetic acid/DCM 6,8-Dibromo derivatives Variable Electrophilic bromination

Research Findings and Analytical Characterization

  • Spectroscopic Confirmation: NMR (1H, 13C), mass spectrometry, and X-ray crystallography confirm the dibromination pattern and carboxylic acid functionality.
  • Reactivity: The bromine substituents at positions 6 and 8 affect the electronic properties, making the compound a versatile intermediate for further substitution or coupling reactions.
  • Purification: Flash chromatography and recrystallization are standard to achieve high purity, critical for biological activity studies.

Q & A

Q. Key Factors for Optimization :

  • Temperature : Controlled bromination at 0–25°C minimizes side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) enhance regioselectivity for 6,8-dibromo substitution .
  • Yield Range : 50–75% depending on purity of starting materials and reaction control .

How is the molecular structure of this compound confirmed experimentally?

Basic
Structural validation employs:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 5.2–6.0 ppm (chromene ring protons) .
    • ¹³C NMR : Carboxylic acid carbon at δ ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ = 322.8932 for C₁₀H₆Br₂O₃) .
  • X-ray Crystallography : Confirms planar chromene ring and dihedral angles (e.g., 6.8° deviation from planarity in derivatives) .

What are the typical chemical reactions of this compound in drug design?

Basic
The compound undergoes:

  • Esterification : Reaction with methanol/H₂SO₄ to form methyl esters, improving cell permeability .
  • Nucleophilic Substitution : Bromine atoms at C6/C8 react with amines or thiols to form derivatives (e.g., antiproliferative agents) .
  • Oxidation/Reduction : Chromene ring modifications alter electronic properties for target binding .

Q. Example :

  • Reaction with hydrazines yields thiadiazole derivatives (e.g., 74% yield for 3-(5-amino-1,3,4-thiadiazol-2-yl) derivatives) .

How can synthesis be optimized to address low yields in bromination steps?

Advanced
Challenges : Competing mono-/tribromination and side reactions.
Solutions :

  • Regioselective Bromination : Use NBS with FeCl₃ to direct bromine to C6/C8 .
  • Solvent Screening : Polar aprotic solvents (DMF) improve solubility and reaction homogeneity .
  • In Situ Monitoring : HPLC or TLC tracks intermediate formation to adjust reaction time .

Q. Data Comparison :

MethodCatalystSolventYield (%)Reference
Br₂, H₂SO₄NoneAcOH52
NBS, FeCl₃FeCl₃DMF75

What mechanistic insights explain the antiproliferative effects of this compound?

Q. Advanced

  • Apoptosis Induction : Modulates pro-apoptotic proteins (Bax/Bcl-2 ratio) and caspase-3 activation in cancer cells .
  • Kinase Inhibition : Competes with ATP in binding pockets of kinases (e.g., EGFR) via carboxylic acid and bromine interactions .
  • Oxidative Stress : Generates ROS in mitochondria, disrupting cancer cell redox balance .

Contradictions : Some studies report IC₅₀ variations (>10 µM vs. <5 µM) due to cell line-specific uptake .

How should researchers resolve contradictions in structure-activity relationship (SAR) data?

Q. Advanced

  • Comparative Assays : Test derivatives (e.g., dichloro vs. dibromo) under uniform conditions .
  • Computational Modeling : DFT or molecular docking identifies critical substituent interactions (e.g., bromine’s role in hydrophobic binding) .
  • Meta-Analysis : Aggregate data from crystallography (e.g., planar vs. non-planar chromene rings ) and bioassays to refine SAR.

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to respiratory irritation risks (GHS H335) .
  • Storage : Sealed containers at 0–6°C to prevent degradation .

How does the compound react with nucleophiles, and what products are formed?

Q. Advanced

  • With Hydrazines : Forms thiadiazole derivatives via cyclocondensation (e.g., 3-(5-amino-1,3,4-thiadiazol-2-yl)chromenones) .
  • With Hydroxylamine : Produces oxime derivatives (70% yield) or nitriles under acidic conditions .
    Mechanism : Aldehyde group at C3 undergoes nucleophilic attack, followed by ring closure (see Scheme 5 in ).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dibromo-2H-chromene-3-carboxylic acid
Reactant of Route 2
6,8-Dibromo-2H-chromene-3-carboxylic acid

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